

JNJ-40411813: A Technical Overview of Blood-Brain Barrier Penetration Capabilities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-40411813**

Cat. No.: **B1673069**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40411813 (also known as ADX71149) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2][3][4]} As a potential therapeutic agent for neurological and psychiatric disorders such as epilepsy and schizophrenia, its ability to effectively cross the blood-brain barrier (BBB) is a critical determinant of its clinical efficacy.^[5] ^[6] This technical guide provides a comprehensive overview of the available data on the BBB penetration of **JNJ-40411813**, focusing on preclinical in vivo studies. While specific in vitro data on its permeability and interaction with efflux transporters are not extensively available in the public domain, this document synthesizes the existing pharmacokinetic and receptor occupancy data to inform our understanding of its central nervous system (CNS) distribution.

In Vivo Blood-Brain Barrier Penetration

Preclinical studies in rats have demonstrated that **JNJ-40411813** effectively penetrates the brain. The compound is characterized as lipophilic with high cell permeability, properties that are generally favorable for crossing the BBB.^[1]

Quantitative Analysis of Brain and Plasma Concentrations

The most direct evidence for the BBB penetration of **JNJ-40411813** comes from in vivo pharmacokinetic studies in male Sprague-Dawley and Wistar rats, which measured compound concentrations in both brain tissue and plasma over time.[\[1\]](#) These data allow for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.

Time Point (hours)	Administration Route & Dose	Mean Plasma Concentration (ng/mL)	Mean Brain Concentration (ng/g)	Brain-to- Plasma Ratio
0.5	10 mg/kg s.c.	1361	2407	1.77
1	10 mg/kg s.c.	1148	2153	1.88
2	10 mg/kg s.c.	823	1461	1.78
4	10 mg/kg s.c.	412	682	1.66
8	10 mg/kg s.c.	105	163	1.55
0.5	20 mg/kg p.o.	1294	2271	1.75
1	20 mg/kg p.o.	1053	1968	1.87
2	20 mg/kg p.o.	689	1251	1.82
4	20 mg/kg p.o.	321	549	1.71
8	20 mg/kg p.o.	89	135	1.52

Data derived from Lavreysen et al., 2015.[\[1\]](#)

Pharmacokinetic Profile

The pharmacokinetic properties of **JNJ-40411813** have been characterized in rats following both intravenous (i.v.) and oral (p.o.) administration.[\[1\]](#)

Parameter	Intravenous (2.5 mg/kg)	Oral (10 mg/kg)
Cmax	-	938 ng/mL
Tmax	-	0.5 h
AUC _{0-∞}	1833 ± 90 ng·h/mL	2250 ± 417 ng·h/mL
Clearance (CL)	1.4 ± 0.1 L/h/kg	-
Volume of Distribution (V _{dz})	2.3 ± 0.2 L/kg	-
Half-life (t _{1/2})	-	2.3 ± 0.5 h (2-7 h)
Oral Bioavailability	-	31%

Data from Lavreysen et al., 2015.[\[1\]](#)

The volume of distribution (V_{dz}) of 2.3 ± 0.2 L/kg suggests that the compound distributes into tissues.[\[1\]](#) Following oral administration, **JNJ-40411813** is rapidly absorbed, with a time to maximum plasma concentration (T_{max}) of 0.5 hours.[\[1\]](#) The absolute oral bioavailability in fed rats is 31%.[\[1\]](#)

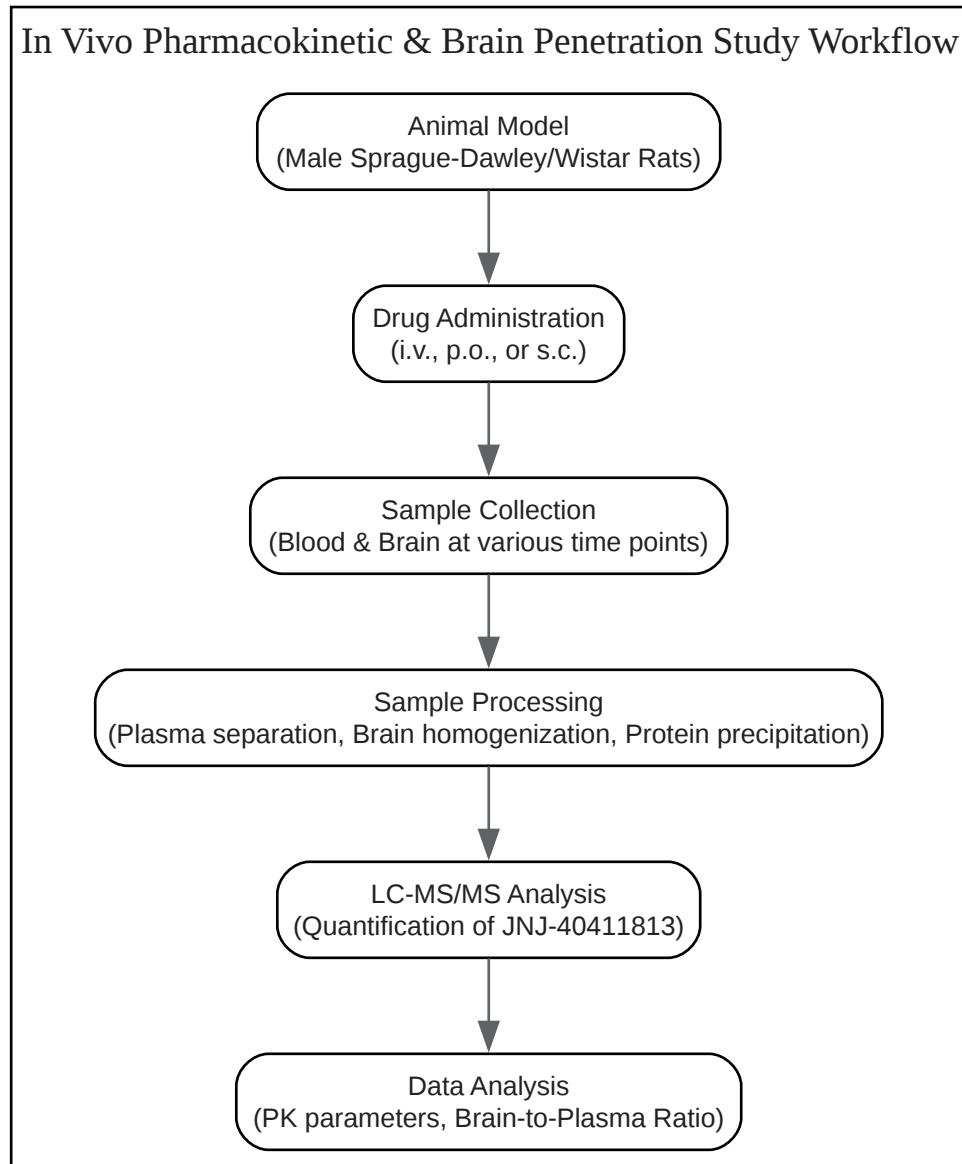
Experimental Protocols

In Vivo Pharmacokinetics and Brain Distribution

Objective: To determine the pharmacokinetic profile and brain penetration of **JNJ-40411813** in rats.

Animal Model: Male Sprague-Dawley or Wistar rats.[\[1\]](#)

Drug Administration:


- Intravenous (i.v.): A single dose of 2.5 mg/kg was administered.[\[1\]](#)
- Oral (p.o.): Single doses of 2.5, 5, 10, or 20 mg/kg were administered to fed rats.[\[1\]](#)
- Subcutaneous (s.c.): Doses of 2.5 and 10 mg/kg were administered for time-course occupancy studies.[\[1\]](#)

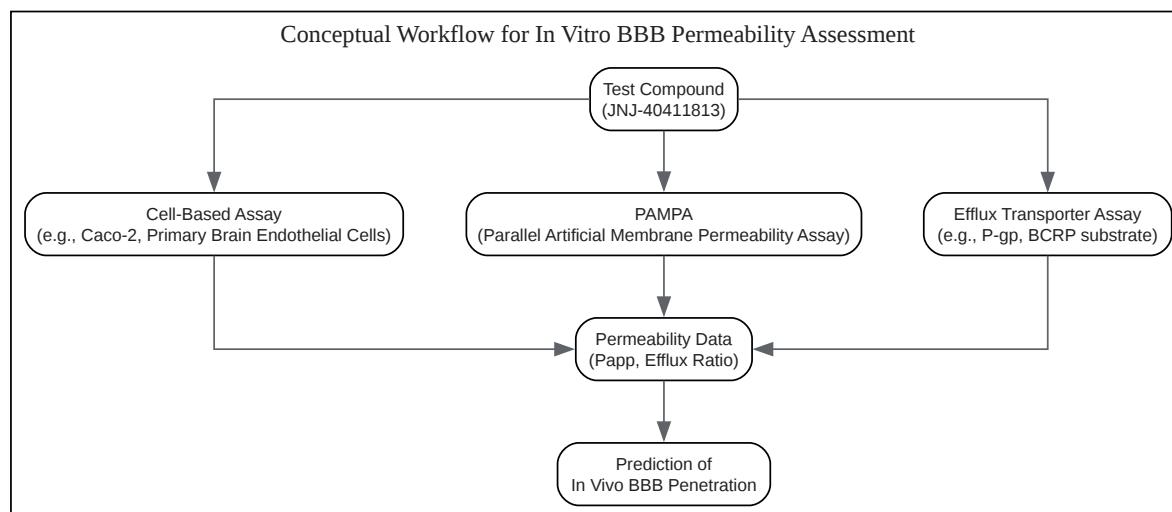
Sample Collection:

- Blood: Collected via the tail vein at multiple time points (e.g., 0.11, 0.33, 1, 2, 4, 7, and 24 hours post-dose for i.v.; 0.5, 1, 2, 4, 7, and 24 hours post-dose for p.o.).[\[1\]](#) Plasma was separated by centrifugation.[\[1\]](#)
- Brain: For the time-course occupancy study, animals were sacrificed at specific time points (0.5, 1, 2, 4, 8, and 24 hours after drug administration), and brains were immediately removed and rapidly frozen.[\[1\]](#)

Sample Analysis:

- Plasma and brain homogenate samples were processed for protein precipitation.[\[1\]](#)
- Concentrations of **JNJ-40411813** were determined using a liquid chromatography/tandem mass spectrometry (LC-MS/MS) system.[\[1\]](#)

[Click to download full resolution via product page](#)

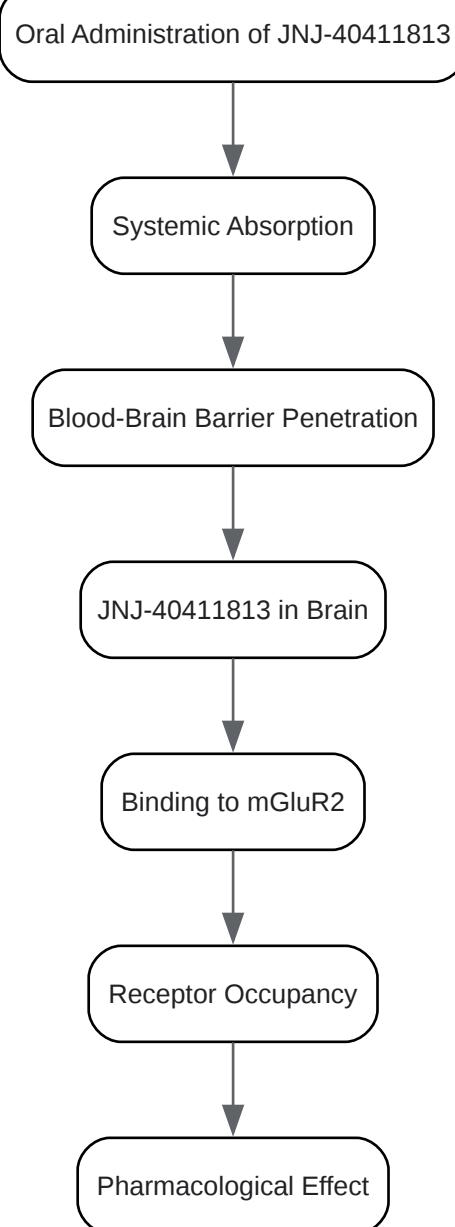

In Vivo Pharmacokinetic & Brain Penetration Study Workflow

In Vitro Blood-Brain Barrier Permeability (Data Not Available)

A comprehensive search of publicly available literature did not yield specific data from in vitro BBB models for **JNJ-40411813**. Such studies are crucial for elucidating the mechanisms of BBB transport and for early-stage drug candidate selection. Typically, these assessments involve:

- Cell-Based Assays: Using cell lines like Caco-2 or primary brain endothelial cells to measure the apparent permeability coefficient (Papp).
- Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion across an artificial lipid membrane.
- Efflux Transporter Substrate Assays: To determine if the compound is a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

The absence of this data represents a gap in the full characterization of **JNJ-40411813**'s BBB penetration profile.


[Click to download full resolution via product page](#)

Conceptual In Vitro BBB Permeability Assessment Workflow

Receptor Occupancy in the Brain

Ex vivo mGluR2 receptor occupancy studies in rats further confirm the ability of **JNJ-40411813** to reach its target in the CNS. Following oral administration, **JNJ-40411813** demonstrated dose-dependent occupancy of mGluR2 in the striatum, with an ED50 of 16 mg/kg.[1] A time-course experiment showed maximum receptor occupancy between 0.5 and 1 hour after both subcutaneous and oral dosing, which aligns with the pharmacokinetic data.[1] This demonstrates that sufficient concentrations of **JNJ-40411813** are achieved in the brain to engage its pharmacological target.

Relationship between Pharmacokinetics and Receptor Occupancy

[Click to download full resolution via product page](#)

PK/PD Relationship for **JNJ-40411813** in the CNS

Conclusion

The available *in vivo* data from preclinical studies in rats strongly support the conclusion that **JNJ-40411813** is capable of penetrating the blood-brain barrier and reaching its target, the mGluR2, in the central nervous system. The observed brain-to-plasma concentration ratios consistently greater than 1.5, coupled with demonstrated receptor occupancy in the brain, provide robust evidence of its CNS availability. However, a complete understanding of its BBB transport mechanisms would be greatly enhanced by *in vitro* studies investigating its passive permeability and its potential interactions with efflux transporters. Such data would provide a more mechanistic understanding of its brain distribution and would be invaluable for the development of predictive models for CNS drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic characterisation of JNJ-40411813, a positive allosteric modulator of mGluR2, in two randomised, double-blind phase-I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Addex therapeutics :: Addex Starts Phase 2 Clinical Study of ADX71149 for Epilepsy [addextherapeutics.com]
- 6. JNJ-40411813 + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [JNJ-40411813: A Technical Overview of Blood-Brain Barrier Penetration Capabilities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673069#jnj-40411813-blood-brain-barrier-penetration-capabilities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com